molecular formula C11H12N2O B15243820 3-[(Azetidin-3-yloxy)methyl]benzonitrile

3-[(Azetidin-3-yloxy)methyl]benzonitrile

Cat. No.: B15243820
M. Wt: 188.23 g/mol
InChI Key: RHNIOEONSLRWPR-UHFFFAOYSA-N
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Description

3-[(Azetidin-3-yloxy)methyl]benzonitrile is an organic compound with the molecular formula C11H12N2O It is characterized by the presence of an azetidine ring attached to a benzonitrile moiety via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Azetidin-3-yloxy)methyl]benzonitrile typically involves the reaction of 3-hydroxybenzonitrile with azetidine in the presence of a suitable base. The reaction conditions often include:

    Solvent: Common solvents used include dichloromethane or tetrahydrofuran.

    Base: Bases such as potassium carbonate or sodium hydride are frequently employed.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-[(Azetidin-3-yloxy)methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

3-[(Azetidin-3-yloxy)methyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(Azetidin-3-yloxy)methyl]benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The azetidine ring can enhance the compound’s binding affinity and specificity for these targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(azetidin-3-yloxy)benzoate hydrochloride
  • Ethyl 3-(azetidin-3-yloxy)benzoate hydrochloride
  • 4-(Azetidin-3-yl)benzonitrile hydrochloride

Uniqueness

3-[(Azetidin-3-yloxy)methyl]benzonitrile is unique due to the specific positioning of the azetidine ring and the benzonitrile moiety. This structural arrangement can impart distinct chemical and biological properties compared to its analogs, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3-(azetidin-3-yloxymethyl)benzonitrile

InChI

InChI=1S/C11H12N2O/c12-5-9-2-1-3-10(4-9)8-14-11-6-13-7-11/h1-4,11,13H,6-8H2

InChI Key

RHNIOEONSLRWPR-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=CC(=CC=C2)C#N

Origin of Product

United States

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